

Application Notes and Protocols: Combining FD-1080 Free Acid with Other Imaging Modalities

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Compound of Interest

Compound Name: *FD-1080 free acid*

Cat. No.: *B15552502*

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Introduction

FD-1080 is a near-infrared (NIR) II fluorophore with excitation and emission maxima at approximately 1064 nm and 1080 nm, respectively.[1] Its operation within the NIR-II window (1000-1700 nm) allows for deep tissue penetration and high-resolution imaging due to reduced photon scattering and minimal tissue autofluorescence.[2][3] The quantum yield of FD-1080 can be significantly enhanced from 0.31% to 5.94% when complexed with fetal bovine serum (FBS), making it a promising candidate for various in vivo imaging applications.[1][4]

The integration of FD-1080-based fluorescence imaging with other modalities such as Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and Computed Tomography (CT) offers a powerful strategy for comprehensive preclinical research. This multimodal approach combines the high sensitivity and real-time feedback of fluorescence imaging with the superior anatomical resolution of MRI and CT, and the quantitative functional information provided by PET.[5] These application notes provide an overview and detailed protocols for utilizing **FD-1080 free acid** in multimodal imaging settings.

I. FD-1080 in NIR-II Fluorescence Imaging

FD-1080 is exceptionally well-suited for high-resolution imaging of deep-tissue vasculature and tumors.[1][4] Its use in the NIR-II window provides superior clarity and signal-to-background ratios compared to traditional NIR-I imaging.

Quantitative Data Summary: FD-1080 Performance

Parameter	Value	Condition	Reference
Excitation Wavelength	1064 nm	In vivo	[1][4]
Emission Wavelength	1080 nm	In vivo	[1]
Quantum Yield	0.31%	In ethanol	[3][4]
Quantum Yield	5.94%	Complexed with FBS	[3][4]
Hindlimb Vessel SBR	4.32	1064 nm excitation	[3]
Hindlimb Vessel FWHM	0.47 mm	1064 nm excitation	[3]
Sagittal Sinus FWHM	0.65 mm	1064 nm excitation	[3]
Tissue Penetration	> 5 mm	Phantom study	[3]

SBR: Signal-to-Background Ratio; FWHM: Full Width at Half Maximum

Experimental Protocol: In Vivo Vascular Imaging with FD-1080

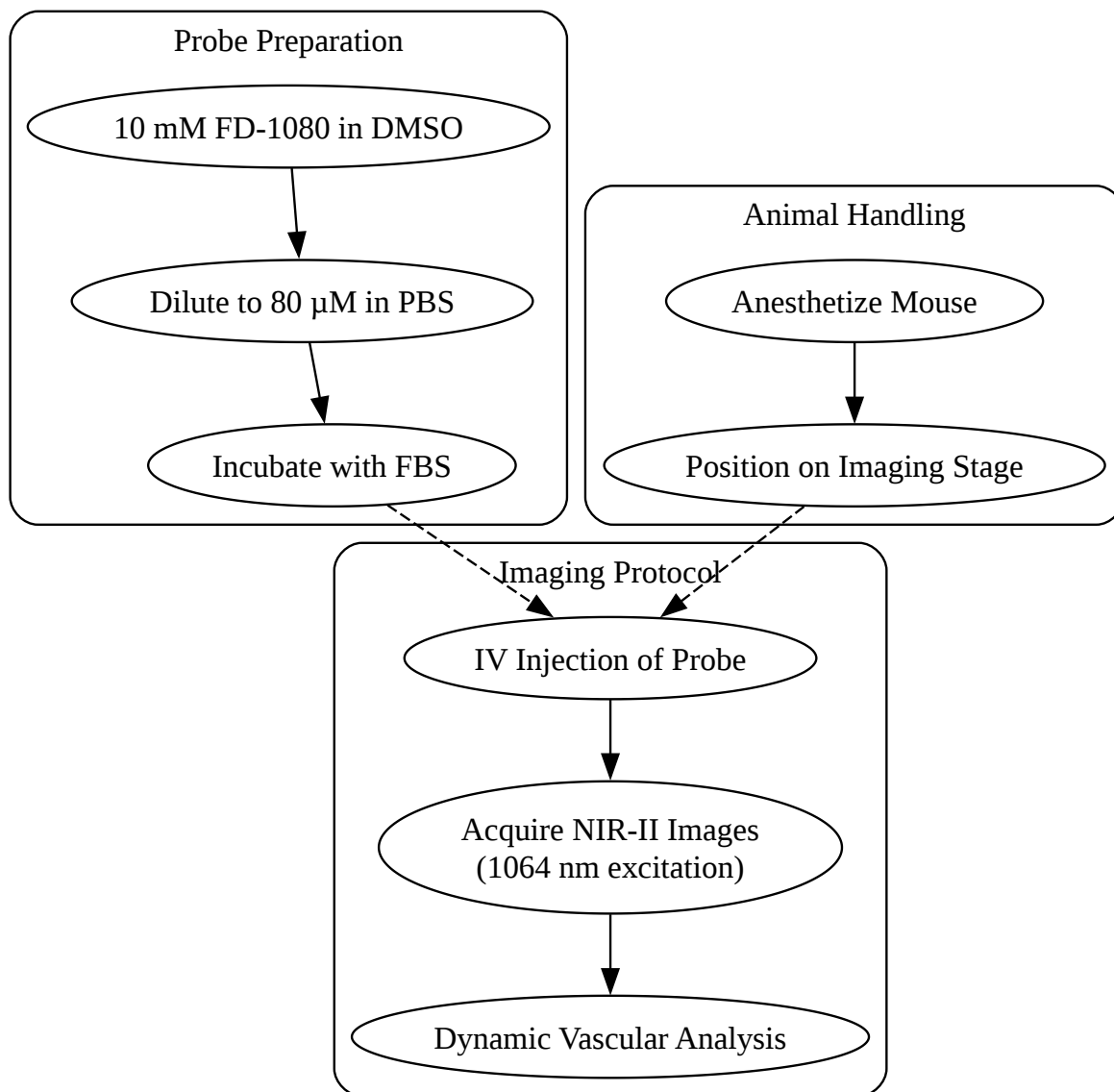
This protocol describes the use of FD-1080 for high-resolution imaging of blood vessels in a mouse model.

Materials:

- **FD-1080 free acid**
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), sterile
- Fetal Bovine Serum (FBS)
- Anesthetic (e.g., isoflurane)
- NIR-II imaging system with a 1064 nm laser and an InGaAs camera

Procedure:

- Probe Preparation:
 - Prepare a 10 mM stock solution of FD-1080 in DMSO. Store at -20°C in the dark.
 - For a working solution, dilute the stock solution to 80 µM in sterile PBS.
 - To enhance fluorescence, mix the FD-1080 working solution with an equal volume of FBS and incubate for 30 minutes at room temperature to allow for complex formation.
- Animal Preparation:
 - Anesthetize the mouse using isoflurane (2% for induction, 1-1.5% for maintenance).
 - Place the mouse on the imaging stage and maintain its body temperature at 37°C.
- Image Acquisition:
 - Administer 200 µL of the FD-1080-FBS complex solution via intravenous tail vein injection. [\[6\]](#)
 - Immediately begin image acquisition using the NIR-II imaging system.
 - Use a 1064 nm laser for excitation and a long-pass filter (e.g., 1100 nm) to collect the emission signal.
 - Acquire images at various time points to observe the dynamic vascular perfusion.



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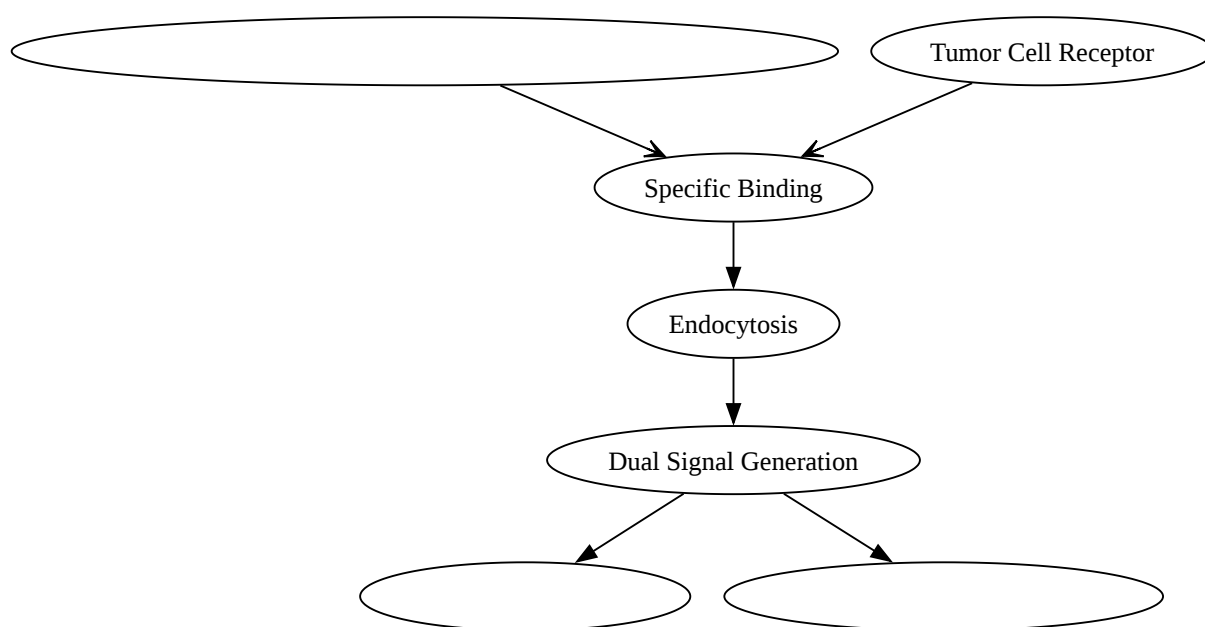
II. Combining FD-1080 with Magnetic Resonance Imaging (MRI)

Combining NIR-II fluorescence with MRI provides the high sensitivity of optical imaging with the excellent soft-tissue contrast and anatomical detail of MRI. This can be achieved by

conjugating FD-1080 to an MRI contrast agent, such as a gadolinium chelate or superparamagnetic iron oxide nanoparticles (SPIONs).

Conceptual Signaling Pathway for a Targeted Dual-Modality Probe

A targeted dual-modality probe can be designed to bind to specific receptors overexpressed on tumor cells.



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Experimental Protocol: Synthesis of an FD-1080-SPION Conjugate (Conceptual)

This protocol outlines a conceptual method for conjugating FD-1080 to SPIONs for dual-modality imaging.

Materials:

- FD-1080 with a reactive group (e.g., NHS ester or maleimide)
- Amine-functionalized SPIONs
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
- Reaction buffer (e.g., PBS or MES buffer)
- Magnetic separation column

Procedure:

- Activate FD-1080: If FD-1080 has a carboxyl group, activate it using EDC/Sulfo-NHS chemistry to form an NHS ester.
- Conjugation:
 - Disperse amine-functionalized SPIONs in the reaction buffer.
 - Add the activated FD-1080 to the SPION suspension.
 - Allow the reaction to proceed for several hours at room temperature with gentle mixing.
- Purification:
 - Purify the FD-1080-SPION conjugates from unreacted FD-1080 using a magnetic separation column.
 - Wash the conjugates multiple times with the reaction buffer.
- Characterization:
 - Confirm conjugation using UV-Vis-NIR spectroscopy to identify the characteristic absorbance peaks of both FD-1080 and SPIONs.
 - Determine the size and morphology of the conjugates using transmission electron microscopy (TEM).

III. Combining FD-1080 with Positron Emission Tomography (PET)

The combination of NIR-II fluorescence and PET imaging allows for whole-body quantitative imaging with high sensitivity (PET) and high-resolution optical imaging for surgical guidance. This is achieved by labeling an FD-1080-containing probe with a positron-emitting radionuclide (e.g., ^{68}Ga , ^{64}Cu , ^{89}Zr).

Experimental Protocol: Radiolabeling of a DOTA-conjugated FD-1080 Probe with ^{68}Ga (Conceptual)

This protocol describes a conceptual method for radiolabeling an FD-1080 probe for PET/NIR-II imaging.

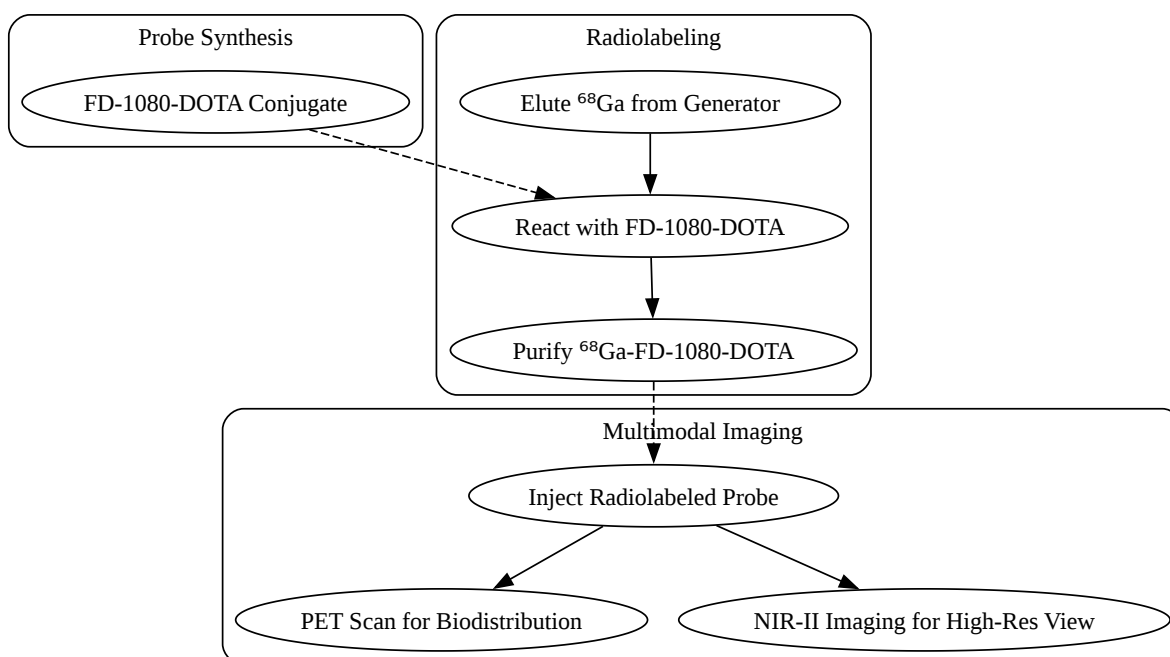
Materials:

- FD-1080 conjugated to a DOTA chelator
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator
- Reaction buffer (e.g., sodium acetate buffer, pH 4.5)
- C18 Sep-Pak cartridge for purification

Procedure:

- Elution of ^{68}Ga : Elute $^{68}\text{GaCl}_3$ from the $^{68}\text{Ge}/^{68}\text{Ga}$ generator using 0.1 M HCl.
- Radiolabeling:
 - Add the DOTA-FD-1080 conjugate to the reaction buffer.
 - Add the $^{68}\text{GaCl}_3$ eluate to the reaction mixture.
 - Heat the reaction at 95°C for 10-15 minutes.
- Purification:

- Purify the ^{68}Ga -DOTA-FD-1080 probe using a C18 Sep-Pak cartridge to remove free ^{68}Ga .
- Quality Control:
 - Determine the radiochemical purity using radio-TLC or radio-HPLC.



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IV. Combining FD-1080 with Computed Tomography (CT)

While FD-1080 itself is not a CT contrast agent, it can be incorporated into nanoparticles that also contain a CT contrast agent, such as iodine or gold nanoparticles. This combination provides the anatomical context of CT with the high sensitivity of NIR-II fluorescence. The

synthesis of such probes would follow similar principles as for MRI contrast agents, involving the co-encapsulation or conjugation of FD-1080 and the CT contrast agent within a nanocarrier.

V. Biodistribution and Pharmacokinetics

Understanding the biodistribution and pharmacokinetics of FD-1080 and its conjugates is crucial for interpreting imaging data and for clinical translation. While specific quantitative data for **FD-1080 free acid** is limited in the public domain, data from similar NIR-II probes can provide valuable insights.

Representative Biodistribution of NIR-II Probes in a Tumor-Bearing Mouse Model

Organ	% Injected Dose per Gram (%ID/g) - Representative Data
Tumor	5 - 15
Liver	10 - 30
Spleen	5 - 15
Kidneys	2 - 10
Lungs	1 - 5
Blood (1h post-injection)	5 - 20

Note: These are representative values for targeted NIR-II probes and can vary significantly based on the probe's size, charge, and targeting moiety.

Protocol for Ex Vivo Biodistribution Analysis

- Image Acquisition: Perform in vivo imaging at desired time points after probe injection.
- Tissue Harvesting: Euthanize the mouse and dissect the major organs (tumor, liver, spleen, kidneys, lungs, heart, muscle, etc.).
- Ex Vivo Imaging: Image the excised organs using the NIR-II imaging system to determine the fluorescence intensity in each organ.

- Quantification:
 - Draw regions of interest (ROIs) around each organ in the images.
 - Measure the average fluorescence intensity within each ROI.
 - Normalize the fluorescence intensity to the weight of the organ to obtain a semi-quantitative measure of biodistribution. For more accurate quantification, a standard curve of the probe in tissue homogenates should be used.

Conclusion

FD-1080 free acid is a powerful NIR-II fluorophore with significant potential for preclinical imaging. Its combination with other imaging modalities like MRI, PET, and CT through the development of multimodal probes can provide a more comprehensive understanding of biological processes. The protocols and data presented here offer a foundation for researchers to design and execute multimodal imaging studies utilizing the unique properties of FD-1080. Further research into the development and characterization of FD-1080-based multimodal probes will be crucial for their translation into clinical applications.

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